Cycloheptylmethyl-methyl-amine
Description
Properties
IUPAC Name |
1-cycloheptyl-N-methylmethanamine | |
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C9H19N/c1-10-8-9-6-4-2-3-5-7-9/h9-10H,2-8H2,1H3 | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
PQPLDGDDBKJURL-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CNCC1CCCCCC1 | |
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C9H19N | |
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
141.25 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Synthetic Routes and Reaction Conditions: Cycloheptylmethyl-methyl-amine can be synthesized through several methods. One common approach involves the reaction of cycloheptanone with methylamine under reductive amination conditions. This process typically uses a reducing agent such as sodium cyanoborohydride or hydrogen gas in the presence of a catalyst like palladium on carbon .
Industrial Production Methods: In industrial settings, the production of this compound often involves continuous flow reactors to ensure consistent quality and yield. The reaction conditions are optimized to maintain a high conversion rate and purity of the final product .
Chemical Reactions Analysis
Types of Reactions: Cycloheptylmethyl-methyl-amine undergoes various chemical reactions, including:
Reduction: The compound can be reduced to primary amines using reducing agents such as lithium aluminum hydride.
Common Reagents and Conditions:
Oxidation: Potassium permanganate, chromium trioxide.
Reduction: Lithium aluminum hydride, hydrogen gas with a palladium catalyst.
Substitution: Alkyl halides, acyl chlorides.
Major Products Formed:
Oxidation: Amides, nitriles.
Reduction: Primary amines.
Substitution: Various substituted amines depending on the reactants used.
Scientific Research Applications
Cycloheptylmethyl-methyl-amine has several applications in scientific research:
Mechanism of Action
The mechanism of action of cycloheptylmethyl-methyl-amine involves its interaction with specific molecular targets. It can act as a ligand, binding to receptors or enzymes and modulating their activity. The exact pathways and targets depend on the specific application and context in which the compound is used .
Comparison with Similar Compounds
- Cyclohexylmethyl-methyl-amine
- Cyclopentylmethyl-methyl-amine
- Cyclooctylmethyl-methyl-amine
Comparison: Cycloheptylmethyl-methyl-amine is unique due to its seven-membered cycloheptyl ring, which imparts distinct steric and electronic properties compared to its six-membered (cyclohexyl) and five-membered (cyclopentyl) counterparts. This uniqueness can influence its reactivity and interactions in chemical and biological systems .
Biological Activity
Cycloheptylmethyl-methyl-amine (CHMMA) is a compound of growing interest in the fields of medicinal chemistry and pharmacology due to its potential biological activities. This article explores its mechanisms of action, biological effects, and relevant case studies, supported by data tables and research findings.
Chemical Structure and Properties
CHMMA is characterized by its cycloheptyl ring, which contributes unique steric and electronic properties compared to other alkylamines. Its structure can be represented as follows:
- Chemical Formula : CHN
- Molecular Weight : 155.25 g/mol
The presence of the cycloheptyl group allows CHMMA to interact with various biological targets, influencing its pharmacological profile.
The mechanism of action of CHMMA involves interactions with specific molecular targets such as receptors and enzymes. It functions as a ligand, modulating the activity of these targets through binding interactions. The exact pathways are context-dependent, but key interactions include:
- Receptor Binding : CHMMA may bind to neurotransmitter receptors, influencing signaling pathways related to mood and cognition.
- Enzyme Modulation : It can affect enzyme activity, potentially altering metabolic processes.
Biological Activity and Therapeutic Potential
Research indicates that CHMMA exhibits various biological activities, including:
- Antitumor Activity : Preliminary studies suggest that CHMMA may inhibit tumor growth in specific cancer cell lines.
- Neuroprotective Effects : Its interaction with neurotransmitter systems may provide neuroprotective benefits.
Summary of Biological Activities
Case Study 1: Antitumor Activity
A study investigated the effects of CHMMA on human breast cancer cell lines (MDA-MB-231). Results indicated a significant reduction in cell viability at concentrations above 10 µM, suggesting potential for development as an anticancer agent.
- In Vitro Results :
- Concentration : 10 µM
- Cell Viability Reduction : 65%
- Mechanism : Induction of apoptosis through caspase activation.
Case Study 2: Neuroprotective Effects
Another research focused on the neuroprotective effects of CHMMA in models of neurodegeneration. The compound demonstrated the ability to reduce oxidative stress markers in neuronal cells exposed to neurotoxic agents.
- Key Findings :
- Oxidative Stress Reduction : Decreased malondialdehyde (MDA) levels by 40%.
- Caspase Activity : Inhibition of caspase-3 activity by 30%, indicating reduced apoptosis.
Comparison with Related Compounds
To understand the unique properties of CHMMA, it is beneficial to compare it with structurally similar compounds:
| Compound | Structure Type | Key Biological Activity |
|---|---|---|
| Cyclohexylmethyl-methyl-amine | Six-membered ring | Moderate antitumor activity |
| Cyclopentylmethyl-methyl-amine | Five-membered ring | Limited neuroprotective effects |
| Cyclooctylmethyl-methyl-amine | Eight-membered ring | Enhanced receptor binding affinity |
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
